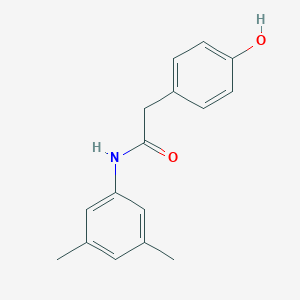

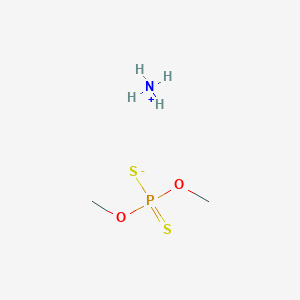

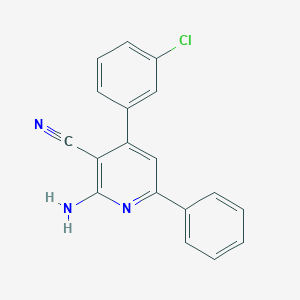

![molecular formula C15H14O2S B143496 Methyl 3-[(phenylthio)methyl]benzoate CAS No. 137571-38-1](/img/structure/B143496.png)

Methyl 3-[(phenylthio)methyl]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-[(phenylthio)methyl]benzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. These are organic compounds containing a benzene ring conjugated to a carboxylate group. The specific structure of methyl 3-[(phenylthio)methyl]benzoate suggests that it has a phenylthio group attached to the methyl benzoate moiety, which could potentially influence its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions. For instance, a series of indenopyrazoles, which share some structural similarities with methyl 3-[(phenylthio)methyl]benzoate, was synthesized from corresponding indanones and phenyl isothiocyanates in a two-step process . Another related compound, cyano(ethoxycarbonothioylthio)methyl benzoate, was prepared and utilized as a one-carbon radical equivalent for the introduction of an acyl unit via xanthate transfer radical addition to olefins . These methods highlight the versatility of benzoate derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 3-[(phenylthio)methyl]benzoate has been elucidated using various spectroscopic techniques. For example, a Schiff base compound was characterized by single-crystal X-ray diffraction, which revealed the presence of hydrogen bonding in the crystal packing . Another compound, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, was investigated using density functional theory (DFT) to optimize its molecular structure and study its vibrational frequencies and NMR chemical shifts .

Chemical Reactions Analysis

Benzoate derivatives can undergo a variety of chemical reactions. Methyl 2-benzoylamino-3-dimethylaminopropenoate, a compound with a similar benzoate core, was used in the synthesis of fused pyranones, demonstrating the reactivity of the benzoate moiety in heterocyclic synthesis . Additionally, the mass spectral fragmentation of 2-methylthio-7-(p-R-phenyl)-8-phenoxy-4,5-benzo-3-aza-2-nonem, which contains a benzoate-like structure, provided insights into the molecular ion fragmentation routes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate derivatives are influenced by their molecular structure. For instance, the synthesis and spectral studies of alkyl-3-[(substituted phenylthio)methyl] benzoates revealed a linear relationship between the chemical shift of the benzylic protons and Hammett constants, indicating the impact of substituents on the chemical environment of the benzoate core . The study of isomeric reaction products of methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate showed different hydrogen bonding patterns, which could affect the compound's solubility and melting point .

Propiedades

IUPAC Name |

methyl 3-(phenylsulfanylmethyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2S/c1-17-15(16)13-7-5-6-12(10-13)11-18-14-8-3-2-4-9-14/h2-10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URECULOMFFFPEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CSC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80576531 |

Source

|

| Record name | Methyl 3-[(phenylsulfanyl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(phenylthio)methyl]benzoate | |

CAS RN |

137571-38-1 |

Source

|

| Record name | Methyl 3-[(phenylsulfanyl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

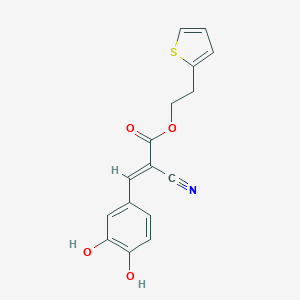

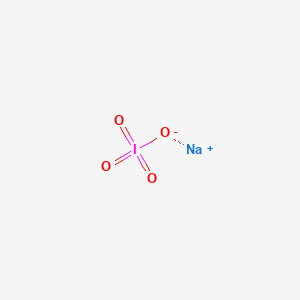

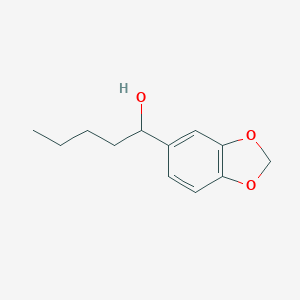

![1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one](/img/structure/B143441.png)

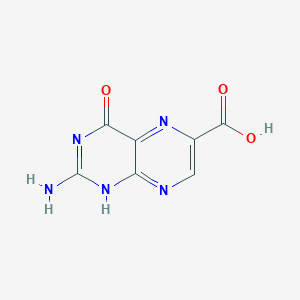

![methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B143449.png)